

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties and applications of **Trisulfo-Cy5-Alkyne**, a near-infrared fluorescent probe. The information is tailored for professionals in research and drug development who utilize fluorescent labeling techniques.

Core Properties of Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye that is a valuable tool for biological labeling and imaging. Its key features include a terminal alkyne group for covalent attachment via click chemistry and three sulfonate groups that enhance its water solubility and reduce aggregation. This dye is particularly useful for direct imaging of low-abundance targets due to its brightness and photostability.[1] Its fluorescence is stable across a pH range of 4 to 10.[1]

Below is a summary of the key quantitative data for **Trisulfo-Cy5-Alkyne**:



Property	Value	Reference(s)
Excitation Maximum (λex)	~646-649 nm	[1][2][3][4]
Emission Maximum (λem)	~662-671 nm	[1][2]
Molar Extinction Coefficient	250,000 cm ⁻¹ M ⁻¹	[1][2][3][4]
Molecular Weight	~788 g/mol	[2][3][4]
Solubility	Water, DMSO, DMF	[1][2]
Recommended Laser Lines	633 nm or 647 nm	[1][5]

Experimental Protocols

A standard protocol to determine the fluorescence quantum yields and spectral properties of cyanine dyes involves comparing the integrated fluorescence profile to a well-known standard under controlled conditions.[6]

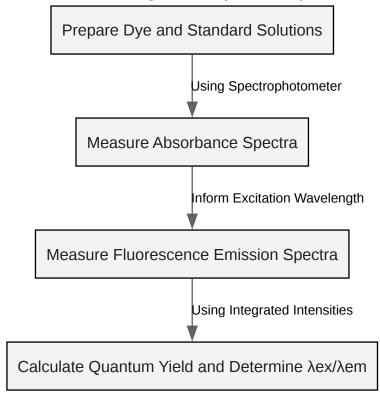
Methodology:

- Preparation of Dye Solutions: Prepare a stock solution of Trisulfo-Cy5-Alkyne in an appropriate solvent such as methanol, acetonitrile, or DMSO.[7] Subsequently, create a series of working solutions at concentrations around 1-10 μM in the desired buffer (e.g., 0.05 M Tris-HCl, pH 7.9).[7]
- Preparation of a Standard: A suitable reference standard with a known quantum yield in the
 far-red spectral region, such as Nile Blue in methanol (quantum yield = 0.27), should be
 prepared.[7] The concentration of the standard should be adjusted so that its optical density
 at the excitation wavelength is similar to that of the Trisulfo-Cy5-Alkyne solutions.[7]
- Absorbance Measurements: Acquire the UV-visible absorption spectra of all solutions using a spectrophotometer to determine the absorbance at the excitation wavelength.[7]
- Fluorescence Measurements: Using a fluorescence spectrophotometer, measure the fluorescence emission spectra of the dye solutions and the standard. The excitation wavelength should be set to the absorption maximum of the dye.



 Data Analysis: The fluorescence quantum yield can be calculated by comparing the integrated fluorescence intensity of the Trisulfo-Cy5-Alkyne solution to that of the standard.

Workflow for Determining Fluorophore Spectral Properties



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Workflow for determining fluorophore spectral properties.

Trisulfo-Cy5-Alkyne's terminal alkyne group allows for its conjugation to azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][8] This reaction is highly specific and can be performed in aqueous solutions at room temperature.[8]

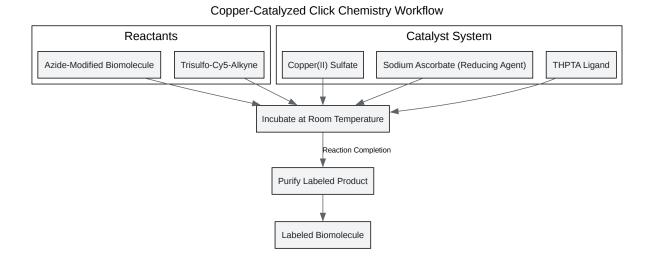
Methodology for Labeling Azide-Modified Biomolecules:

- Prepare Stock Solutions:
 - Azide-modified biomolecule in a suitable buffer.
 - Trisulfo-Cy5-Alkyne in water or DMSO.



- Copper(II) sulfate (CuSO₄) in water.
- A reducing agent, such as sodium ascorbate, in water (prepare fresh).
- A copper chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water to improve reaction efficiency and biocompatibility.[9]
- · Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule and Trisulfo-Cy5-Alkyne.
 - Add the THPTA ligand solution, followed by the CuSO₄ solution, and mix briefly.[9]
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]
- Incubation: Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.[9]
- Purification: The labeled product can be purified from unreacted dye and catalyst using methods such as acetone or ethanol precipitation for oligonucleotides and DNA, or size exclusion chromatography for proteins.[10]





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Workflow for a typical copper-catalyzed click chemistry reaction.

Applications in Drug Development and Research

The ability to covalently label biomolecules with **Trisulfo-Cy5-Alkyne** makes it a powerful tool in various research and drug development applications.

- Fluorescence Microscopy and Imaging: Labeled proteins, nucleic acids, or small molecules can be visualized within live or fixed cells to study their localization, trafficking, and interactions.
- Flow Cytometry: Cells labeled with Trisulfo-Cy5 can be identified and sorted based on their fluorescence.
- High-Throughput Screening: The bright and stable fluorescence of Cy5 dyes is advantageous for developing robust assays for screening compound libraries.



 In Vivo Imaging: As a near-infrared dye, Trisulfo-Cy5 allows for deeper tissue penetration and reduced autofluorescence, making it suitable for in vivo imaging studies in animal models.

The development of "triple click chemistry" platforms highlights the ongoing innovation in this field, enabling the rapid and selective synthesis of complex, highly functional molecules with significant potential in drug development and materials science.[11]

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